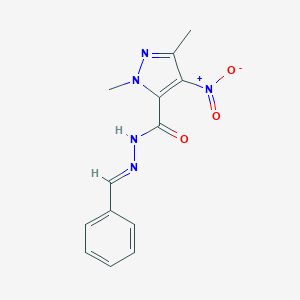![molecular formula C18H16ClFN4O2 B450969 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B450969.png)
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furohydrazide moiety, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions The furohydrazide moiety is then introduced through a condensation reaction with a suitable aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and biological activities.
Pyrazole derivatives: Similar core structure but different substituents, leading to varied properties.
Furohydrazide derivatives: Similar functional groups but different ring structures.
Uniqueness
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~2~-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to its combination of a pyrazole ring, a furohydrazide moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C18H16ClFN4O2 |
|---|---|
Molekulargewicht |
374.8g/mol |
IUPAC-Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(Z)-(3-fluorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C18H16ClFN4O2/c1-11-17(19)12(2)24(23-11)10-15-6-7-16(26-15)18(25)22-21-9-13-4-3-5-14(20)8-13/h3-9H,10H2,1-2H3,(H,22,25)/b21-9- |
InChI-Schlüssel |
WVHYRUIJNWXYEO-NKVSQWTQSA-N |
Isomerische SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C\C3=CC(=CC=C3)F)C)Cl |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)F)C)Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)F)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)

![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)


![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)

![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)
![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B450908.png)
